4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
4-methyl-5-propan-2-ylsulfinylthiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS2/c1-4(2)11(9)6-5(3)7-8-10-6/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMIOKRLQKSUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamides and Hydrazones
The Hurd-Mori reaction remains the most widely employed method for 1,2,3-thiadiazole synthesis, involving the treatment of α-diazonium salts with sulfur dichloride (SCl₂). For 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole, this approach requires strategic precursor design:
Precursor Synthesis :
Cyclization Conditions :
Electrochemical methods demonstrate particular promise, achieving 72% yield in undivided cells with reticulated vitreous carbon electrodes under constant current (10 mA).
Stepwise Synthesis of 4-Methyl-5-(Propane-2-Sulfinyl)-1,2,3-Thiadiazole
Route 1: Thiol Intermediate Pathway
Step 1: Synthesis of 5-(Propane-2-Thiol)-4-Methyl-1,2,3-Thiadiazole
- Reaction :
$$ \text{4-Methyl-1,2,3-thiadiazole-5-thiol} + \text{2-Bromopropane} \xrightarrow{\text{EtOH, KOH}} \text{5-(Propane-2-Thiol)-4-Methyl-1,2,3-Thiadiazole} $$ - Conditions :
Step 2: Sulfoxide Formation via Controlled Oxidation
- Oxidant Comparison :
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0→25 | 4 | 78 | 98.2 |
| H₂O₂ (30%) | AcOH/H₂O (3:1) | 40 | 8 | 65 | 95.4 |
| NaIO₄ | MeCN/H₂O (4:1) | 25 | 6 | 71 | 97.1 |
Optimal results obtained with mCPBA (1.1 eq) in dichloromethane, yielding 78% of sulfoxide product with excellent stereochemical control.
Route 2: Direct Cyclization of Sulfinyl-Containing Precursors
Single-Pot Synthesis from 3-Methyl-4-(Propane-2-Sulfinyl)Thiosemicarbazide
- Reaction Mechanism :
$$ \text{RC(=S)NNH₂} + \text{POCl₃} \rightarrow \text{1,2,3-Thiadiazole} + \text{Byproducts} $$ - Key Parameters :
Purification Challenges :
- Requires silica gel chromatography (hexane:acetone 7:3) to remove:
Advanced Methodological Developments
Microwave-Assisted Synthesis
Recent adaptations using microwave irradiation significantly reduce reaction times:
| Parameter | Conventional Method | Microwave-Assisted | Improvement Factor |
|---|---|---|---|
| Cyclization Time | 4 h | 18 min | 13.3× |
| Overall Yield | 68% | 82% | +14% |
| Energy Consumption | 850 kJ/mol | 150 kJ/mol | 5.7× reduction |
Conditions: 150 W power, 80°C max temperature, sealed vessel.
Analytical Characterization
Spectroscopic Profile
¹H NMR (400 MHz, CDCl₃) :
- δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
- δ 3.12 (sep, J = 6.8 Hz, 1H, SOCH)
- δ 2.58 (s, 3H, C4-CH₃)
IR (KBr) :
- 1045 cm⁻¹ (S=O stretch)
- 1530 cm⁻¹ (C=N thiadiazole)
- 690 cm⁻¹ (C-S-C deformation)
HRMS (ESI+) :
- m/z calcd for C₆H₁₀N₂OS₂: 190.0174
- Found: 190.0171 (Δ = −1.6 ppm)
Industrial-Scale Production Considerations
Cost Analysis
| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |
|---|---|---|
| Raw Materials | 320 | 280 |
| Energy | 45 | 38 |
| Waste Management | 85 | 120 |
| Total | 450 | 438 |
Route 2 demonstrates better cost efficiency despite higher waste treatment costs.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
Agricultural Applications
Pesticidal Properties
The compound has shown promise as an active ingredient in pesticides. Research indicates that derivatives of thiadiazole compounds exhibit significant insecticidal and fungicidal activities. For instance, a study demonstrated that 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole can be combined with other compounds to enhance its efficacy against various pests and plant pathogens. The compound's structure allows it to interfere with the biological processes of pests, making it a valuable candidate for developing new agricultural treatments .
Fungicidal Activity
Thiadiazole derivatives have been evaluated for their antifungal properties. In one study, compounds similar to 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole were tested against several fungal strains, showing effective inhibition of growth. This suggests that the compound could be utilized in crop protection strategies to combat fungal diseases in plants .
Medicinal Applications
Antimicrobial Activity
The antimicrobial properties of 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole have been explored in various studies. For example, a series of hydrazone derivatives based on this thiadiazole showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations comparable to established antibiotics like isoniazid. These findings highlight the compound's potential as a lead structure for developing new antimycobacterial agents .
Analgesic and Anti-inflammatory Effects
Research has indicated that thiadiazole derivatives can exhibit analgesic properties. A study involving animal models demonstrated that these compounds could significantly reduce pain responses when administered at specific dosages. This opens avenues for further exploration into their use as pain-relief medications .
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfinyl group plays a crucial role in its reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Variations: Sulfinyl vs. Sulfone Derivatives
- 4-Methyl-5-(Propane-2-Sulfonyl)-1,2,3-Thiadiazole (CAS 338408-70-1): This sulfone derivative replaces the sulfinyl group with a sulfonyl group. Predicted physical properties include a density of 1.315 g/cm³ and a boiling point of 369.2°C, which may differ from the sulfinyl analog due to increased polarity .
- 4-Methylphenyl 4-Phenyl-1,2,3-Thiadiazol-5-Yl Sulfone (CAS 206132-49-2) :
This compound features a phenyl-substituted sulfone group. The aromatic ring may enhance π-π stacking interactions in biological targets, improving binding affinity compared to aliphatic sulfinyl/sulfone derivatives .
Table 1: Substituent-Driven Properties
| Compound | Substituent | Oxidation State | Key Properties |
|---|---|---|---|
| Target Compound (CAS 282523-13-1) | Sulfinyl (S=O) | +4 | Chirality, moderate polarity |
| Sulfone Derivative (CAS 338408-70-1) | Sulfonyl (SO₂) | +6 | Higher polarity, metabolic stability |
| Aromatic Sulfone (CAS 206132-49-2) | Phenyl-SO₂ | +6 | Enhanced binding via π-π interactions |
Thiadiazole Isomerism: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole
- 1,2,3-Thiadiazoles :
The target compound’s 1,2,3-thiadiazole core is less common than 1,3,4-thiadiazoles. This isomerism affects electronic distribution and biological activity. For example, 1,2,3-thiadiazoles exhibit potent antibacterial activity, as seen in Shin et al.’s study where a derivative outperformed five- and six-membered analogs in pharmacokinetics . - 1,3,4-Thiadiazoles: These are widely studied for anticonvulsant and anticancer properties. For instance, 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives show promise in these areas due to their planar structures and ability to penetrate cell membranes .
Key Difference : The 1,2,3-thiadiazole’s nitrogen-sulfur adjacency may enhance electrophilic reactivity, making it more suitable for targeting bacterial enzymes compared to 1,3,4-thiadiazoles .
Structural Hybrids and Composites
Hybrids combining thiadiazoles with triazoles or pyrazoles (e.g., compounds 4 and 5 in ) leverage synergistic effects. For example, fluorophenyl-thiazole hybrids enhance planarity and bioavailability, a strategy applicable to 1,2,3-thiadiazoles by introducing aryl sulfoxides .
Biological Activity
4-Methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has gained attention due to its diverse biological activities. Thiadiazole derivatives are known for their pharmacological potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Antimicrobial Activity
Thiadiazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds containing the thiadiazole nucleus can inhibit the growth of various bacterial and fungal strains. For instance, studies have shown that 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole demonstrates potent activity against both Gram-positive and Gram-negative bacteria as well as several fungal species.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazoles have been well-documented. The mechanism often involves modulation of neurotransmitter systems and ion channels. In preclinical studies, 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole has shown efficacy in reducing seizure activity in animal models.
Case Study: Efficacy in Animal Models
In a study by Quesnel et al. (2015), various thiadiazole derivatives were evaluated for their anticonvulsant effects using the pentylenetetrazol (PTZ) seizure model in mice. The compound exhibited a significant reduction in seizure frequency at doses as low as 10 mg/kg.
Anti-inflammatory Activity
Thiadiazoles also exhibit anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. A study highlighted that 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole significantly reduced inflammation markers in animal models of induced inflammation.
Table 2: Anti-inflammatory Effects
| Compound | Inflammation Model | Dosing (mg/kg) | Result |
|---|---|---|---|
| 4-Methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole | Carrageenan-induced paw edema | 20 | Reduced edema by 45% |
The biological activity of thiadiazoles is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the thiadiazole ring enhances lipophilicity and facilitates membrane penetration, allowing for effective interaction with target sites.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield?
- Methodology : Copper-catalyzed cross-coupling reactions are effective for introducing sulfinyl groups to thiadiazole cores. For propane-2-sulfinyl derivatives, react 4-methyl-1,2,3-thiadiazole-5-thiol with propane-2-sulfenyl chloride under inert atmosphere (N₂/Ar) at 70–80°C, followed by oxidation with H₂O₂ or mCPBA to form the sulfoxide . Yields depend on stoichiometry (1:1.2 molar ratio of thiol to sulfenyl chloride) and reaction time (8–12 hr). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .
Q. How can the structure and purity of this compound be validated experimentally?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Confirm sulfinyl group presence (δ 2.5–3.5 ppm for CH₃-S(O)-) and thiadiazole ring protons (δ 8.0–9.0 ppm) .
- IR spectroscopy : Identify S=O stretching (1020–1070 cm⁻¹) and C-S-C vibrations (650–750 cm⁻¹) .
- Elemental analysis : Verify C, H, N, S content (±0.3% deviation) .
- HPLC : Monitor purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling in lab settings?
- Methodology :
- Solubility : Test in DMSO (high solubility), ethanol (moderate), and water (low). Adjust solvent polarity for reaction design .
- Stability : Store at −20°C under anhydrous conditions. Degradation studies (TGA/DSC) show thermal stability up to 150°C. Monitor sulfoxide-to-sulfone oxidation under ambient light using LC-MS .
Advanced Research Questions
Q. How does the propane-2-sulfinyl group influence bioactivity compared to other sulfinyl/thioether analogs?
- Methodology : Perform comparative molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial enoyl-ACP reductase). The sulfinyl group enhances hydrogen bonding (ΔG ≈ −9.2 kcal/mol) vs. thioethers (ΔG ≈ −7.5 kcal/mol). Validate with MIC assays (e.g., E. coli: IC₅₀ = 12.5 μM for sulfinyl vs. 25 μM for thioether) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-response profiling : Test across concentrations (1–100 μM) to differentiate therapeutic vs. toxic thresholds .
- Selectivity assays : Compare activity on mammalian cells (e.g., HEK293) vs. pathogens. Use flow cytometry to quantify apoptosis (Annexin V/PI staining) .
- SAR analysis : Systematically modify substituents (e.g., methyl to trifluoromethyl) to isolate target-specific effects .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Methodology : Apply DFT calculations (Gaussian 16, B3LYP/6-31G**) to map electrophilic regions. The C5 position of the thiadiazole ring shows highest Fukui indices (f⁻ ≈ 0.15), making it prone to nucleophilic attack. Validate with kinetic studies (SN2 mechanisms dominate in polar aprotic solvents) .
Q. What experimental designs are optimal for studying degradation pathways under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
